molecular formula C12H9N3O7 B14676718 Benzene;2,4,6-trinitrophenol CAS No. 37437-43-7

Benzene;2,4,6-trinitrophenol

Cat. No.: B14676718
CAS No.: 37437-43-7
M. Wt: 307.22 g/mol
InChI Key: JHDRSOHMNFJEFP-UHFFFAOYSA-N
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Description

Benzene;2,4,6-trinitrophenol, commonly known as picric acid, is an organic compound with the chemical formula C₆H₃N₃O₇. It is a pale yellow, crystalline solid that is highly explosive. The name “picric” is derived from the Greek word “pikros,” meaning “bitter,” due to its bitter taste. This compound is one of the most acidic phenols and has been used historically in various applications, including as a military explosive, dye, and antiseptic .

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzene;2,4,6-trinitrophenol can be synthesized through the nitration of phenol. The process involves treating phenol with concentrated nitric acid and sulfuric acid. The reaction proceeds through the formation of 2-nitrophenol and 4-nitrophenol intermediates, which are further nitrated to form 2,4,6-trinitrophenol .

Industrial Production Methods

Industrial production of this compound typically involves the nitration of phenol using a mixture of nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the safety and efficiency of the process. The product is then purified through recrystallization .

Chemical Reactions Analysis

Types of Reactions

Benzene;2,4,6-trinitrophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzene;2,4,6-trinitrophenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzene;2,4,6-trinitrophenol involves its ability to undergo electrophilic substitution reactions. The nitro groups attached to the benzene ring increase the electron density, making the compound highly reactive towards electrophiles. This reactivity is exploited in various applications, including its use as an explosive and in chemical synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzene;2,4,6-trinitrophenol is unique due to its high acidity and explosive nature. It is more acidic than phenol and has a higher detonation velocity compared to other nitro compounds. Its ability to form stable salts with metals also distinguishes it from other similar compounds .

Properties

CAS No.

37437-43-7

Molecular Formula

C12H9N3O7

Molecular Weight

307.22 g/mol

IUPAC Name

benzene;2,4,6-trinitrophenol

InChI

InChI=1S/C6H3N3O7.C6H6/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;1-2-4-6-5-3-1/h1-2,10H;1-6H

InChI Key

JHDRSOHMNFJEFP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=CC=C1.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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